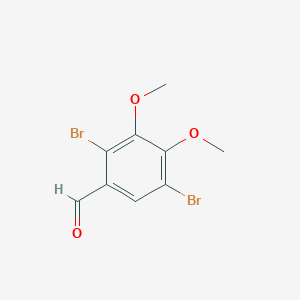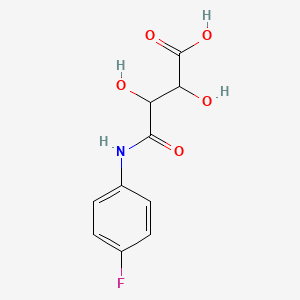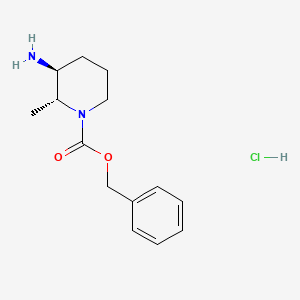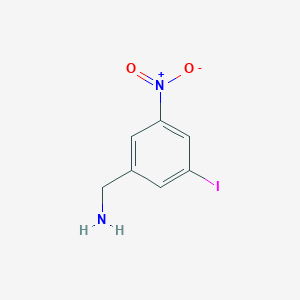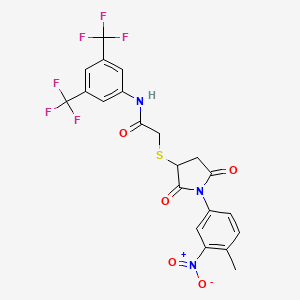
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a nitrophenyl group, and a dioxopyrrolidinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Dioxopyrrolidinyl Intermediate: This step involves the reaction of 4-methyl-3-nitrobenzaldehyde with a suitable amine to form an imine intermediate, which is then cyclized to form the dioxopyrrolidinyl ring.
Introduction of the Thioacetamide Group: The dioxopyrrolidinyl intermediate is then reacted with a thioacetamide derivative under appropriate conditions to introduce the thioacetamide group.
Attachment of the Trifluoromethylphenyl Group: Finally, the trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain enzymes or receptors.
Medicine
In medicinal chemistry, N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity to these targets, while the nitrophenyl and dioxopyrrolidinyl groups may contribute to its overall biological activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide: Similar structure but lacks the nitro group.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the nitro and methyl groups in N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide makes it unique compared to its analogs. These groups may influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H15F6N3O5S |
|---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15F6N3O5S/c1-10-2-3-14(7-15(10)30(34)35)29-18(32)8-16(19(29)33)36-9-17(31)28-13-5-11(20(22,23)24)4-12(6-13)21(25,26)27/h2-7,16H,8-9H2,1H3,(H,28,31) |
InChI Key |
MZZOCELBQNDPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


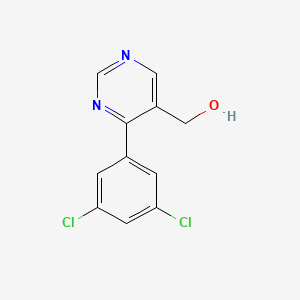


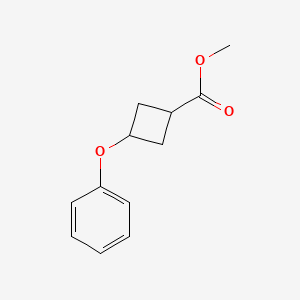
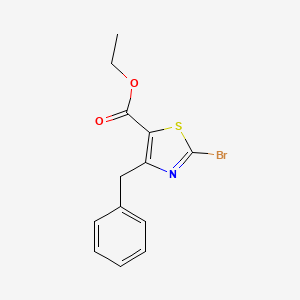
![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)

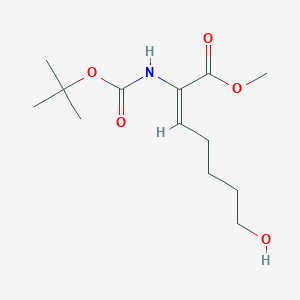
amine](/img/structure/B13085429.png)
